molecular formula C22H26N4S B11489957 4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11489957
M. Wt: 378.5 g/mol
InChI Key: CGLAJEGUYBLNAL-UHFFFAOYSA-N
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Description

4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Substitution Reactions: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and hydrazines.

    Substitution Products: Various substituted triazoles and piperidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine

In medicine, the compound can be investigated for its potential as a drug candidate. Its triazole ring is a common motif in many pharmaceuticals, making it a promising scaffold for drug design.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The piperidine ring can interact with receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A simpler compound with a piperidine ring and a phenyl group.

    1,2,4-Triazole: The core structure of the compound, known for its diverse biological activities.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

Uniqueness

The uniqueness of 4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of a triazole ring, a piperidine ring, and various substituents

Properties

Molecular Formula

C22H26N4S

Molecular Weight

378.5 g/mol

IUPAC Name

4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione

InChI

InChI=1S/C22H26N4S/c1-2-25-21(20-11-7-4-8-12-20)23-26(22(25)27)17-24-15-13-19(14-16-24)18-9-5-3-6-10-18/h3-12,19H,2,13-17H2,1H3

InChI Key

CGLAJEGUYBLNAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN(C1=S)CN2CCC(CC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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